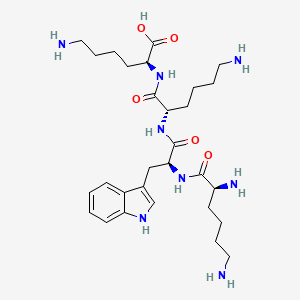![molecular formula C12H14O3 B14248021 4-[(benzyloxy)methyl]dihydro-2(3H)-furanone CAS No. 193070-22-3](/img/structure/B14248021.png)
4-[(benzyloxy)methyl]dihydro-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxymethyl)tetrahydrofuran-2-one is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a benzyloxymethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxymethyl)tetrahydrofuran-2-one typically involves the protection of hydroxyl groups using benzyloxymethyl groups. One common method involves the reaction of tetrahydrofuran-2-one with benzyl chloromethyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of 4-(Benzyloxymethyl)tetrahydrofuran-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process often includes recrystallization or column chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Benzyloxymethyl)tetrahydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrahydrofuran ring can be reduced to form dihydrofuran derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Benzyloxyacetic acid or benzyloxyacetaldehyde.
Reduction: Dihydro-4-(benzyloxymethyl)furan.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzyloxymethyl)tetrahydrofuran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving tetrahydrofuran derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxymethyl)tetrahydrofuran-2-one involves its interaction with various molecular targets. The benzyloxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The tetrahydrofuran ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Tetrahydrofuran: A simpler analog without the benzyloxymethyl group.
Benzyloxymethyl ethers: Compounds with similar protective groups but different core structures.
Dihydrofuran derivatives: Compounds with reduced tetrahydrofuran rings.
Uniqueness: 4-(Benzyloxymethyl)tetrahydrofuran-2-one is unique due to the presence of both the benzyloxymethyl group and the tetrahydrofuran ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in organic synthesis and a candidate for drug development.
Propriétés
Numéro CAS |
193070-22-3 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
4-(phenylmethoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c13-12-6-11(9-15-12)8-14-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Clé InChI |
UTFIPJMYDWGHDT-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC1=O)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)

![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
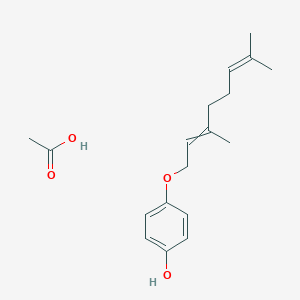

![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
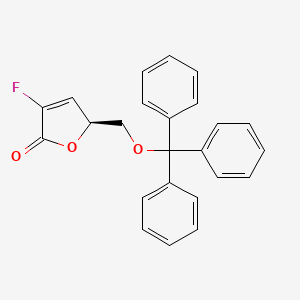

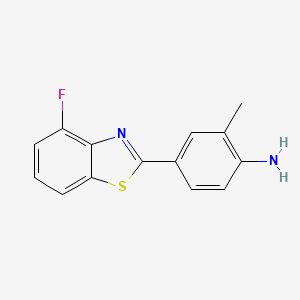
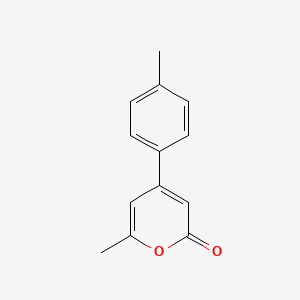
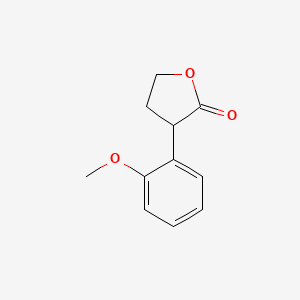
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
